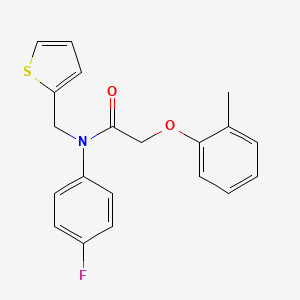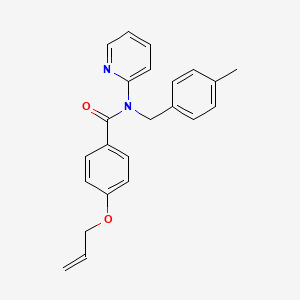![molecular formula C21H17N3S B11367820 4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11367820.png)
4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-phenylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that features a unique combination of isoquinoline, thienopyrimidine, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The synthesis begins with the preparation of a 3,4-dihydroisoquinoline derivative. This can be achieved through the hydrogenation of isoquinoline under specific conditions.
Thienopyrimidine Core Construction: The thienopyrimidine core is constructed via a cyclization reaction involving appropriate starting materials such as thiophene and pyrimidine derivatives.
Coupling Reaction: The final step involves coupling the isoquinoline derivative with the thienopyrimidine core in the presence of a suitable catalyst and under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-5-phenylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: It is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain kinases or interact with receptor proteins to modulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their kinase inhibitory activities.
Thieno[2,3-d]pyrimidine Derivatives: These compounds also feature a thienopyrimidine core and exhibit various biological activities.
Uniqueness
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific combination of isoquinoline, thienopyrimidine, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in medicinal chemistry and pharmaceutical sciences.
Properties
Molecular Formula |
C21H17N3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H17N3S/c1-2-7-16(8-3-1)18-13-25-21-19(18)20(22-14-23-21)24-11-10-15-6-4-5-9-17(15)12-24/h1-9,13-14H,10-12H2 |
InChI Key |
YISSDERVCVSJHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B11367754.png)

![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide](/img/structure/B11367770.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11367780.png)
![N-butyl-N-methyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11367786.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)propan-1-one](/img/structure/B11367792.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11367793.png)
![6-(4-Ethylphenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11367800.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11367802.png)
![2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11367806.png)
![2-(4-methoxyphenyl)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11367809.png)

